
2-Benzamido-3-(4-methoxyphenyl)acrylic acid
Overview
Description
2-Benzamido-3-(4-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . This compound is characterized by the presence of a benzamido group, a methoxyphenyl group, and an acrylic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(4-methoxyphenyl)acrylic acid typically involves the reaction of 4-methoxybenzaldehyde with benzamide in the presence of a base, followed by the addition of acrylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-3-(4-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzamido and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications of (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid is a chemical compound known for possessing a benzamido group and a methoxyphenyl group attached to an acrylic acid backbone. It has a molecular formula of C17H15NO4 and a molecular weight of 297.31 g/mol. This compound is versatile and is used as a building block in the synthesis of complex molecules.
Synthesis
The synthesis of (E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of benzoyl chloride with 4-methoxyphenylacetic acid in the presence of a base, followed by the addition of acrylic acid.
Reactions
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid can undergo chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Comparison with Similar Compounds
(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid can be compared with compounds such as 2-Benzamido-3-(4-hydroxyphenyl)acrylic acid and 2-Benzamido-3-(4-chlorophenyl)acrylic acid.
Mechanism of Action
The mechanism of action of 2-Benzamido-3-(4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-3-phenylacrylic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
3-(4-Methoxyphenyl)acrylic acid: Lacks the benzamido group, affecting its reactivity and applications.
2-Benzamido-3-(4-hydroxyphenyl)acrylic acid: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
2-Benzamido-3-(4-methoxyphenyl)acrylic acid is unique due to the presence of both benzamido and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Benzamido-3-(4-methoxyphenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzamide moiety and a methoxyphenyl group attached to an acrylic acid backbone. Its structural formula can be represented as follows:
This structure contributes to its various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily mediated through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes. This suggests possible anti-inflammatory properties akin to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antioxidant Activity : Research indicates that derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cellular environments .
- Antimicrobial Effects : Preliminary studies have highlighted its efficacy against various bacterial strains, indicating potential use as an antimicrobial agent .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial activity of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard methods, revealing significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µg/mL) | Comments |
---|---|---|
Staphylococcus aureus | 15 | Effective against biofilm formation |
Escherichia coli | 20 | Moderate activity |
Pseudomonas aeruginosa | 25 | Potential for further development |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound exhibits significant inhibition of COX enzymes, with IC50 values comparable to those of traditional NSAIDs. This anti-inflammatory action is crucial for conditions such as arthritis and other inflammatory disorders.
Case Studies
- Case Study on Inflammatory Models : In a study involving animal models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers, supporting its potential as an anti-inflammatory therapeutic .
- Antimicrobial Efficacy : A clinical trial assessing the compound's efficacy against skin infections caused by resistant bacterial strains showed promising results, with participants experiencing significant improvement in symptoms within days of treatment .
Properties
IUPAC Name |
(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-14-9-7-12(8-10-14)11-15(17(20)21)18-16(19)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLJWRFLQYAIRP-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181483 | |
Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93634-56-1 | |
Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93634-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-(benzoylamino)-3-(4-methoxyphenyl)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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